1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine, along with two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the desired amine. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the trifluoromethyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar phenyl ring substitution pattern but different functional groups.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
JJNFDHBWILGMKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC |
Origin of Product |
United States |
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